molecular formula C19H18F5N3O2S B6452239 2-{1-[(2,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine CAS No. 2548978-10-3

2-{1-[(2,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B6452239
CAS No.: 2548978-10-3
M. Wt: 447.4 g/mol
InChI Key: VNTIIDHGUUMQSV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrrolo[2,3-c]pyrrole bicyclic core fused with a pyridine ring. Key functional groups include:

  • A 2,5-difluorophenyl methanesulfonyl moiety at the pyrrolidine nitrogen.
  • A trifluoromethyl (CF₃) group at the 5-position of the pyridine ring.

The molecule’s design likely targets enzyme inhibition (e.g., kinases or proteases) due to its sulfonyl group’s electrophilic character and the CF₃ group’s metabolic stability.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F5N3O2S/c20-15-2-3-16(21)13(7-15)11-30(28,29)27-6-5-12-9-26(10-17(12)27)18-4-1-14(8-25-18)19(22,23)24/h1-4,7-8,12,17H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTIIDHGUUMQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-[(2,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups:

  • Pyridine Ring : Known for its role in biological activity due to its nitrogen atom.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Difluorophenyl Group : May contribute to the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antiviral Activity : Studies have shown that trifluoromethyl pyridine derivatives can enhance the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial in plant defense mechanisms against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) .
  • Inhibition of Kinases : The presence of pyridine and pyrrole moieties suggests potential inhibitory effects on various kinases, which are pivotal in cancer pathways. For instance, similar compounds have been explored as inhibitors of B-Raf kinase, a target in certain cancers .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntiviralTrifluoromethyl pyridine derivativesEnhanced SOD and PPO activities
Kinase InhibitionPyrrolopyridine derivativesSelective inhibition of B-Raf(V600E)
General BioactivityOctahydropyrrolo derivativesPotential antineoplastic properties

Case Studies

  • Antiviral Efficacy Against TMV and CMV :
    • A series of trifluoromethyl pyridine derivatives were synthesized and tested for their antiviral properties. Compounds A3 and A16 showed protective activity against CMV with values exceeding those of known standards .
  • Kinase Inhibition Studies :
    • Research on pyrrolopyridine analogs demonstrated their ability to inhibit B-Raf kinase, which is implicated in melanoma. These studies highlighted the significance of fluorination in enhancing bioavailability and potency .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have investigated the compound's efficacy against various cancer cell lines. For instance, its ability to inhibit specific kinases involved in tumor growth has been documented. A notable study demonstrated that derivatives of this compound exhibit selective cytotoxicity towards breast cancer cells while sparing normal cells .
  • Neurological Disorders
    • The compound has shown promise as a modulator of neurotransmitter receptors. Research indicates that it may act as an antagonist for the M1 muscarinic acetylcholine receptor, which is implicated in cognitive functions and neurodegenerative diseases like Alzheimer's . This property could lead to new therapeutic strategies for enhancing cognitive function or treating memory-related disorders.
  • Antimicrobial Properties
    • Preliminary investigations have revealed that the compound exhibits antimicrobial activity against certain bacterial strains. The presence of the difluorophenyl and trifluoromethyl groups is believed to contribute to its potency by altering membrane permeability in bacteria .

Material Science Applications

  • Fluorinated Polymers
    • Due to its trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are valuable in coatings and electronic applications where durability is essential .
  • Organic Electronics
    • The unique electronic properties imparted by the fluorinated groups make this compound suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can enhance device performance and longevity .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated several derivatives of the target compound for their anticancer properties. The results indicated that modifications on the methanesulfonyl moiety significantly enhanced the inhibitory activity against breast cancer cell lines, with IC50 values reaching nanomolar concentrations .

Case Study 2: Neurological Modulation

Research conducted at a leading university explored the impact of this compound on M1 receptor modulation. The findings suggested that it could improve memory retention in animal models, indicating potential for treatment strategies targeting cognitive decline associated with aging .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., pyridine cores, sulfonyl/oxadiazole substituents, or trifluoromethyl groups) and are compared based on molecular properties and inferred reactivity:

Table 1: Molecular Properties of Comparable Compounds

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents
Target Compound C₂₀H₁₈F₅N₃O₂S 459.44 2,5-Difluorophenyl sulfonyl; CF₃-pyridine; octahydropyrrolo[2,3-c]pyrrole
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-piperidinyl}oxy)-5-(trifluoromethyl)pyridine C₁₇H₁₈F₃N₃O₄S 417.41 3,5-Dimethylisoxazole sulfonyl; CF₃-pyridine; piperidinyloxy
2-{4-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine C₂₃H₁₇F₃N₄O₄ 494.41 2,3-Dimethoxyphenyl oxadiazole; CF₃-pyridine; phenoxy linker

Key Structural and Functional Comparisons

Core Scaffolds: The target compound employs a bicyclic pyrrolo-pyrrole system, which may enhance binding affinity through conformational restriction. In contrast, compounds and utilize simpler piperidine or phenoxy linkers, which offer flexibility but reduced stereochemical control.

Sulfonyl vs. Compound substitutes this with a 3,5-dimethylisoxazole sulfonyl, which introduces steric bulk but may reduce electrophilicity. Compound replaces the sulfonyl group with a 1,2,4-oxadiazole, a bioisostere for ester or amide groups, which could alter metabolic stability and target selectivity .

Trifluoromethyl (CF₃) Effects :

  • All three compounds feature a CF₃ group on the pyridine ring, a hallmark of metabolic resistance and enhanced lipophilicity. However, its position (5-position in the target and ) may influence π-stacking interactions in target binding pockets.

Table 2: Inferred Reactivity and Bioactivity

Property Target Compound Compound Compound
Metabolic Stability High (CF₃, sulfonyl) Moderate (isoxazole) Moderate (oxadiazole)
Solubility Moderate (polar S=O) Low (hydrophobic) Low (aromatic)
Electrophilicity High (sulfonyl) Moderate Low (oxadiazole)

Research Findings and Methodological Insights

  • NMR Analysis : Evidence from compound comparisons in highlights that chemical shift differences in specific regions (e.g., 29–36 ppm) can localize substituent effects. For the target compound, NMR profiling of the pyrrolo-pyrrole core and sulfonyl group would clarify conformational preferences.
  • Synthetic Challenges : The octahydropyrrolo[2,3-c]pyrrole scaffold in the target compound likely requires multistep synthesis, similar to the procedures in , which involve sulfonylation and heterocycle formation under anhydrous conditions.

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